Thiophosphoryl Fluoride (PSF3): A Comprehensive Technical Guide to its Molecular Structure, Bonding, and Experimental Characterization
Thiophosphoryl Fluoride (PSF3): A Comprehensive Technical Guide to its Molecular Structure, Bonding, and Experimental Characterization
Introduction
Thiophosphoryl fluoride (PSF3) is an inorganic molecular gas with the chemical formula PSF3.[1] First synthesized in 1888, this compound is of significant interest due to its unique chemical properties and tetrahedral geometry.[1] It is a colorless gas that is highly reactive and spontaneously flammable in air, burning with a characteristically cool flame.[1] The study of thiophosphoryl fluoride provides valuable insights into the nature of bonding involving pentavalent phosphorus, particularly the interplay between highly electronegative fluorine atoms and the thiophosphoryl (P=S) group. This technical guide provides an in-depth exploration of the molecular structure, bonding, and experimental characterization of PSF3, tailored for researchers, scientists, and professionals in drug development who may encounter or utilize such compounds in their work.
Molecular Structure and Bonding
The molecular geometry of thiophosphoryl fluoride is a distorted tetrahedron with the phosphorus atom at the center.[1] This structure has been determined with high precision through gas-phase electron diffraction and microwave spectroscopy.[1][2] The central phosphorus atom is bonded to three fluorine atoms and one sulfur atom. The presence of the sulfur atom, which is double-bonded to the phosphorus, and the three highly electronegative fluorine atoms creates a molecule with a significant dipole moment of 0.640 Debye.[1][3]
The bonding in PSF3 can be understood through a combination of valence bond theory and molecular orbital theory. The phosphorus atom is considered to be sp3 hybridized, forming four sigma (σ) bonds with the three fluorine atoms and the sulfur atom. The phosphorus-sulfur double bond is composed of one σ bond and one pi (π) bond. The π bond is formed by the overlap of a d-orbital from the phosphorus atom with a p-orbital from the sulfur atom. This pπ-dπ back-bonding is a key feature of phosphoryl and thiophosphoryl compounds and contributes to the stability and reactivity of the molecule.[4]
The high electronegativity of the fluorine atoms has a significant impact on the bonding within the molecule. The P-F bonds are highly polar, with a significant partial positive charge on the phosphorus atom and partial negative charges on the fluorine atoms. This polarity influences the bond lengths and angles within the molecule. The F-P-F bond angle is approximately 100.3°, which is smaller than the ideal tetrahedral angle of 109.5°.[1][2] This deviation can be attributed to the repulsion between the bulky P=S double bond and the P-F single bonds.
Quantitative Structural Data
The precise geometric parameters of thiophosphoryl fluoride have been determined through experimental techniques. The following table summarizes the key structural data obtained from gas-phase electron diffraction and microwave spectroscopy studies.
| Parameter | Value (from Gas Electron Diffraction) | Value (from Microwave Spectroscopy) |
| P=S Bond Length | 0.187 ± 0.003 nm[1] | 1.87 ± 0.03 Å[2] |
| P-F Bond Length | 0.153 ± 0.002 nm[1] | 1.53 ± 0.02 Å[2] |
| F-P-F Bond Angle | 100.3 ± 2°[1] | 100.3 ± 2°[2] |
Molecular Structure Visualization
Caption: Ball-and-stick model of the thiophosphoryl fluoride molecule with bond lengths.
Spectroscopic Characterization
The molecular structure and bonding of thiophosphoryl fluoride have been elucidated through various spectroscopic techniques. The primary methods employed are gas-phase electron diffraction, microwave spectroscopy, and vibrational spectroscopy.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise geometric structure of molecules in the gaseous state.[5][6] This method provides information about bond lengths, bond angles, and the overall molecular symmetry.
-
Sample Preparation: A pure sample of thiophosphoryl fluoride gas is introduced into a high-vacuum chamber. The pressure is maintained at a low level (typically 10⁻⁷ mbar) to ensure that the electron beam interacts with individual molecules.[5]
-
Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun and accelerated to a specific voltage.[5]
-
Interaction: The electron beam is directed to intersect with an effusive jet of the gaseous PSF3 sample. The electrons are scattered by the electrostatic potential of the atoms within the molecules.[5]
-
Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). To compensate for the steep decline in scattering intensity with increasing angle, a rotating sector is often placed in front of the detector.[5]
-
Data Analysis:
-
The diffraction pattern is digitized, and the intensity of the scattered electrons is measured as a function of the scattering angle.
-
The experimental scattering intensity is converted into a molecular scattering curve by subtracting the atomic scattering background.
-
The molecular scattering curve is then Fourier transformed to generate a radial distribution curve (RDC).
-
The peaks in the RDC correspond to the internuclear distances within the molecule. By fitting a theoretical model of the molecule's geometry to the experimental RDC, precise bond lengths and angles can be determined.[5]
-
Caption: A simplified workflow for determining molecular structure using Gas-Phase Electron Diffraction.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase.[7][8] For a molecule to be microwave active, it must possess a permanent dipole moment, which is the case for PSF3.[1][3] The analysis of the rotational spectrum provides highly accurate values for the moments of inertia, from which the molecular geometry can be derived.
-
Sample Introduction: A sample of gaseous PSF3 is introduced into a waveguide sample cell at low pressure.[9][10]
-
Microwave Radiation: The sample is irradiated with microwave radiation from a source such as a klystron or a backward-wave oscillator. The frequency of the radiation is swept over a specific range.[7][9]
-
Absorption and Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the PSF3 molecule, the radiation is absorbed. The transmitted radiation is detected by a crystal detector.[9][10]
-
Spectrum Generation: The absorption signal is amplified and recorded as a function of the microwave frequency, generating the rotational spectrum.[9][10]
-
Data Analysis:
-
The frequencies of the absorption lines in the spectrum are precisely measured.
-
These frequencies are then assigned to specific rotational transitions (e.g., J=0 → J=1, J=1 → J=2).
-
From the frequencies of the transitions, the rotational constants (A, B, C) of the molecule are determined.
-
The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and angles. By analyzing the rotational constants for different isotopic species of the molecule (e.g., with ³²S, ³³S, and ³⁴S), a complete and highly accurate molecular structure can be determined.[2]
-
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule.[11] The infrared spectrum of thiophosphoryl fluoride shows characteristic absorption bands corresponding to the stretching and bending vibrations of the P=S and P-F bonds.[1] These vibrational frequencies can be used to identify the molecule and provide insights into the strength of its chemical bonds. The reported infrared absorption bands for PSF3 are at 275, 404, 442, 698, 951, and 983 cm⁻¹.[1]
Synthesis and Reactivity
Synthesis of Thiophosphoryl Fluoride
Several methods have been reported for the synthesis of thiophosphoryl fluoride.
-
From Thiophosphoryl Chloride: A common laboratory preparation involves the fluorination of thiophosphoryl chloride (PSCl3) using a suitable fluorinating agent. One method involves heating arsenic trifluoride (AsF3) with PSCl3 in a sealed tube at 150 °C.[1] Another approach utilizes sodium fluoride (NaF) in acetonitrile.[1]
-
From Phosphorus Pentasulfide: Thiophosphoryl fluoride can also be prepared by heating phosphorus pentasulfide (P4S10) with lead(II) fluoride (PbF2) at 170 °C.[1] A high-yield reaction involves the reaction of P4S10 with hydrogen fluoride (HF).[1]
-
High-Pressure Synthesis: Under high pressure (1350 bar) and at 200 °C, phosphorus trifluoride (PF3) can react with hydrogen sulfide (H2S) to produce PSF3.[1]
Reactivity of Thiophosphoryl Fluoride
Thiophosphoryl fluoride is a reactive molecule, and its chemistry is dominated by the electrophilic nature of the phosphorus atom and the lability of the P-F bonds.
-
Hydrolysis: It reacts slowly with water to produce hydrogen sulfide (H2S), phosphoric acid (H3PO4), and hydrofluoric acid (HF).
-
Oxidation: PSF3 burns spontaneously in air with a grayish-green flame, producing sulfur dioxide (SO2) and phosphorus pentoxide (P2O5).[1]
-
Nucleophilic Substitution: Thiophosphoryl fluoride undergoes nucleophilic substitution reactions, although these can be complex. For example, its reaction with dimethylamine yields dimethylaminothiophosphoryl difluoride, but also disproportionation products like hexafluorophosphate ([PF6]⁻) and dithiodifluorophosphate ([PS2F2]⁻) ions.[1][8]
Conclusion
Thiophosphoryl fluoride is a molecule of fundamental importance in inorganic chemistry, offering a clear example of a distorted tetrahedral geometry governed by the principles of VSEPR theory and the influence of highly electronegative substituents. The detailed characterization of its molecular structure and bonding through advanced experimental techniques like gas-phase electron diffraction and microwave spectroscopy has provided a precise understanding of its geometric parameters. This in-depth knowledge of its structure, combined with an understanding of its synthesis and reactivity, is crucial for researchers in various fields, including those in drug development who may utilize related fluorinated phosphorus compounds as building blocks or probes. The methodologies outlined in this guide provide a framework for the experimental investigation of such molecules, underscoring the synergy between experimental measurement and theoretical understanding in modern chemical science.
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